5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid
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Overview
Description
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid is an organic compound that features a sulfonamide group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid typically involves the sulfonation of 4-chlorobenzenesulfonamide followed by its coupling with 2-hydroxybenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-chloro-phenylsulfamoyl)-benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a hydroxybenzoic acid core.
Uniqueness
5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoic acid core and sulfonamide group make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5S/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSWUGKMGVSLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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